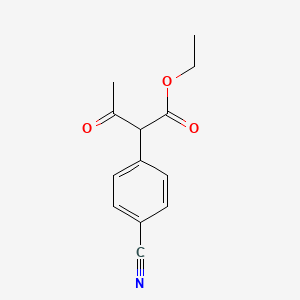![molecular formula C18H13N3O2S2 B3290268 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-85-8](/img/structure/B3290268.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound . It is related to a series of compounds that have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K) .
Synthesis Analysis
The synthesis of these types of compounds involves a series of steps starting from commercially available substances . The process is efficient and can yield moderate to good results .Molecular Structure Analysis
These compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure of the compounds is key to their activity, with certain functionalities and structural units playing crucial roles .Chemical Reactions Analysis
These N-heterocyclic compounds have been tested for their enzymatic activity against PI3K . The results indicate that they have potent inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through techniques such as NMR and HRMS . These techniques provide detailed information about the structure and composition of the compounds .Mecanismo De Acción
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism. By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The result of this compound’s action is potent PI3K inhibitory activity . The compound showed extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . This inhibition can lead to reduced cell proliferation and survival, which is particularly relevant in the context of cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPB has several advantages for lab experiments. TPB is readily available and can be synthesized using a simple reaction process. TPB is also stable and can be stored for extended periods without degradation. However, TPB has some limitations for lab experiments. TPB is insoluble in water, which can make it difficult to administer in in vitro experiments. Additionally, TPB has low bioavailability, which can limit its efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research of TPB. One potential direction is to explore the use of TPB in combination with other chemotherapeutic agents to enhance its efficacy against cancer cells. Another direction is to investigate the use of TPB in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of TPB and to improve its bioavailability for therapeutic applications.
Conclusion
In conclusion, N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, commonly known as TPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPB has been found to exhibit potent inhibitory activity against several cancer cell lines, possess anti-inflammatory properties, and exhibit antimicrobial activity. TPB has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of TPB in various therapeutic applications.
Aplicaciones Científicas De Investigación
TPB has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. TPB has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. TPB has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TPB has been found to exhibit antimicrobial activity against several bacterial strains.
Propiedades
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-25(23,15-8-2-1-3-9-15)21-14-7-4-6-13(12-14)17-20-16-10-5-11-19-18(16)24-17/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMFIYPLDBCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)
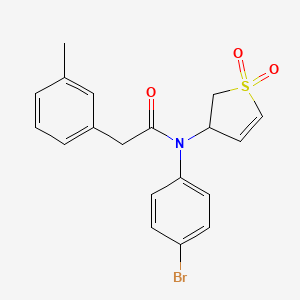
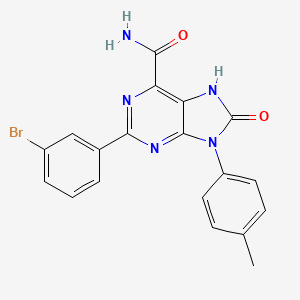

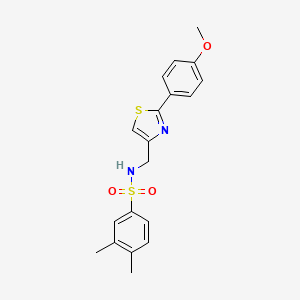
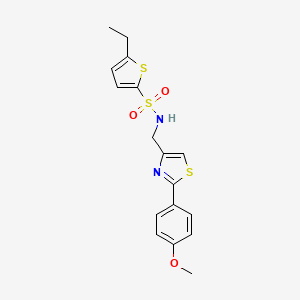
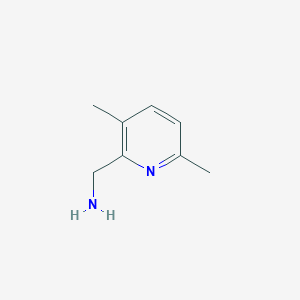
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3290245.png)
![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290255.png)
![2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290269.png)
![4-methoxy-3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290271.png)
![4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290272.png)
